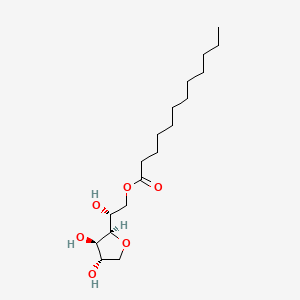

Sorbitan monododecanoate

Description

Properties

CAS No. |

8028-02-2 |

|---|---|

Molecular Formula |

C18H34O6 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

InChI Key |

LWZFANDGMFTDAV-BURFUSLBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

physical_description |

Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying sorbitan (B8754009) laurate, a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. The document details both chemical and enzymatic synthesis routes, offering insights into reaction conditions and achievable outcomes. Furthermore, it presents established purification protocols designed to remove impurities and enhance the quality of the final product. Quantitative data is summarized in comparative tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Synthesis of Sorbitan Laurate

Sorbitan laurate is commercially produced through the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with lauric acid.[1][2] This can be achieved through chemical catalysis at elevated temperatures or via enzymatic processes under milder conditions.

Chemical Synthesis

The predominant industrial method for sorbitan laurate synthesis is a two-step chemical process. The first step involves the acid-catalyzed dehydration of sorbitol to form a mixture of its cyclic anhydrides, primarily sorbitans.[3] This is followed by the base-catalyzed esterification of the resulting anhydro sorbitol with lauric acid.[3][4]

Step 1: Acid-Catalyzed Anhydrization of Sorbitol

Sorbitol is heated in the presence of an acid catalyst, such as sulfuric or phosphoric acid, under reduced pressure to facilitate the removal of water and promote intramolecular cyclization to form sorbitans.[3][4]

Step 2: Base-Catalyzed Esterification

The resulting anhydro sorbitol mixture is then reacted with lauric acid in the presence of an alkaline catalyst, like sodium hydroxide (B78521).[3][5] The reaction is typically carried out at temperatures ranging from 180°C to 215°C.[3] Temperatures above 215°C are generally avoided as they can lead to undesirable color formation in the final product.[3]

A summary of typical reaction parameters for the chemical synthesis of sorbitan monolaurate is presented in Table 1.

Table 1: Typical Reaction Parameters for Chemical Synthesis of Sorbitan Monolaurate

| Parameter | Value/Range | Source |

| Anhydrization Catalyst | Sulfuric Acid / Phosphoric Acid | [3][4] |

| Esterification Catalyst | Sodium Hydroxide | [3] |

| Esterification Temperature | 180°C - 215°C | [3] |

| Preferred Temperature Range | 190°C - 210°C | [3] |

| Molar Ratio (Lauric Acid:Sorbitol) | ~1.1 : 1 | [3] |

| Reaction Time | 2.5 - 5.0 hours | [3] |

The following diagram illustrates the chemical synthesis pathway.

Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to chemical methods, operating under milder reaction conditions which can minimize byproduct formation and coloration.[6] Lipases are commonly employed as biocatalysts for the esterification reaction. A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435).[6][7]

The reaction typically involves the esterification of sorbitol with an acyl donor, such as vinyl laurate, in an organic solvent to facilitate substrate solubility.[6][7] The use of vinyl esters as acyl donors makes the reaction irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde, driving the reaction equilibrium towards product formation.[6]

Key parameters for the enzymatic synthesis of sorbityl laurate are summarized in Table 2.

Table 2: Optimized Parameters for Enzymatic Synthesis of Sorbityl Laurate

| Parameter | Value | Source |

| Enzyme | Novozym 435 (immobilized lipase B from Candida antarctica) | [6][7] |

| Solvent | 2-methyl-2-butanol (B152257) (2M2B) | [6][7] |

| Sorbitol Concentration | 0.25 M | [7] |

| Vinyl Laurate Concentration | 0.75 M | [7] |

| Enzyme Concentration | 20 g/L | [7] |

| Temperature | 50°C - 90°C | [6][7] |

| Stirring Speed | 200 - 1000 rpm | [6] |

The workflow for the enzymatic synthesis and subsequent enzyme recycling is depicted in the diagram below.

Purification of Sorbitan Laurate

Crude sorbitan laurate from synthesis contains various impurities, including unreacted polyols (sorbitol, sorbitans, isosorbide), free fatty acids, and residual catalyst.[8] Purification is essential to meet the quality standards required for its intended applications.

Solvent Extraction for Polyol Removal

A common method for removing polyol impurities is solvent extraction.[8] This process involves dissolving the crude sorbitan ester in a mixture of a hydrocarbon and a polar organic solvent, followed by washing with an aqueous metal halide salt solution.[8] The polyols preferentially partition into the aqueous phase, which is then separated.

The efficiency of this purification method is demonstrated by the reduction in total polyol content, as shown in Table 3.

Table 3: Reduction of Polyol Impurities in Sorbitan Monolaurate via Solvent Extraction

| Washing Solution (10% wt. aq.) | Solvent System (1:1) | Separation Time | Total Polyol Reduction (%) | Source |

| Deionized Water | Isopropanol (B130326) / Toluene | 18 hours | 12.5 | [8] |

| Sodium Chloride (NaCl) | Isopropanol / Toluene | 10 minutes | 25.0 | [8] |

| Calcium Chloride (CaCl₂) | Isopropanol / Toluene | 8 minutes | 25.0 | [8] |

| Sodium Sulfate (B86663) (Na₂SO₄) | Isopropanol / Toluene | 2 minutes | 25.0 | [8] |

| Sodium Sulfate (Na₂SO₄) | Isopropanol / Hexane (B92381) | 8 minutes | 25.0 | [8] |

Data derived from gas chromatography analysis of washed vs. unwashed sorbitan monolaurate.[8]

The general workflow for this purification technique is outlined below.

Adsorption

Another purification method involves the use of adsorbents, such as hydrated amorphous silica (B1680970), to remove polyol impurities from a solution of sorbitan esters.[9] The silica selectively adsorbs the polyols, and the purified sorbitan ester solution is then recovered by filtration.[9]

Saponification and Acidification (for Analysis and Fatty Acid Recovery)

While not a direct purification method for sorbitan laurate itself, saponification is a crucial analytical technique to determine the fatty acid and polyol content of the product.[10] The process involves refluxing the ester with an alcoholic potassium hydroxide solution.[10] After saponification, the alcohol is evaporated, and the resulting soap solution is neutralized and then acidified with a strong acid like sulfuric acid to liberate the free fatty acids.[10] The fatty acids can be separated, and the polyols can be recovered from the aqueous layer for analysis.[10]

Experimental Protocols

Protocol for Chemical Synthesis of Sorbitan Monolaurate

Adapted from US Patent 4,297,290.[3]

-

Anhydrization of Sorbitol: a. Charge a reaction vessel with sorbitol and an acid catalyst (e.g., sulfuric acid). b. Heat the mixture under reduced pressure to a temperature sufficient to cause intramolecular dehydration, yielding anhydro sorbitol. Monitor the reaction progress by measuring the hydroxyl number of the mixture. For sorbitan monolaurate synthesis, a target hydroxyl number is between 1150 and 1250.

-

Esterification: a. To the vessel containing the anhydro sorbitol, add lauric acid (in a molar ratio of approximately 1.1:1 to the initial sorbitol), an alkaline catalyst (e.g., sodium hydroxide, not exceeding 1% of the product weight), and optionally, activated carbon as a decolorizing agent. b. Heat the agitated mixture under an inert nitrogen atmosphere to a temperature between 190°C and 210°C. c. Maintain the reaction temperature for 2.5 to 5 hours until the desired esterification is achieved, as determined by monitoring the acid value and saponification number of the product. d. Cool the reaction mixture. If necessary, neutralize the catalyst with an acid such as phosphoric acid. e. Filter the product, using a filter aid like diatomaceous earth if needed, to remove the catalyst residue and activated carbon.

Protocol for Enzymatic Synthesis of Sorbityl Laurate

Adapted from "Intensification of Enzymatic Sorbityl Laurate Production..."[6][7]

-

Reaction Setup: a. In a 10 mL reaction tube, add 3 mL of 2-methyl-2-butanol (2M2B). b. Add sorbitol to a final concentration of 0.25 M and vinyl laurate to a final concentration of 0.75 M. c. Add 60 mg of Novozym 435 (20 g/L).

-

Reaction: a. Place the sealed tube in a microwave reactor or a conventional heating system equipped with magnetic stirring. b. Set the temperature to 50°C (or up to 90°C) and stir at a constant speed (e.g., 400 rpm). c. Allow the reaction to proceed for the desired time (e.g., 90 minutes for enzyme recycling studies, or up to 8 hours for high conversion). d. Monitor product formation using a suitable analytical method, such as HPLC-ELSD.

-

Enzyme Recycling: a. After the reaction (e.g., 90 minutes), centrifuge the mixture and discard the supernatant containing the product. b. Wash the immobilized enzyme by adding 3 mL of warm (75°C) 2M2B, vortexing for 30 seconds, and decanting the solvent. Repeat this washing step two more times. c. The washed enzyme is ready to be reused by adding fresh substrates and solvent.

Protocol for Purification of Sorbitan Monolaurate by Solvent Extraction

Adapted from US Patent 5,306,831.[8]

-

Dissolution: a. Dissolve crude sorbitan monolaurate in a solvent mixture. For example, mix 50 mL of crude sorbitan monolaurate with 50 mL of isopropanol and 50 mL of hexane until a homogeneous solution is formed.

-

Washing: a. Transfer the solution to a 250 mL separatory funnel. b. Add 50 mL of a 10% (w/w) aqueous sodium sulfate solution. c. Stopper the funnel and shake vigorously.

-

Phase Separation: a. Place the funnel in a ring stand and allow the layers to separate. With the specified solvent and salt solution, separation should be complete within approximately 8 minutes. b. Drain the lower aqueous phase containing the polyol impurities.

-

Recovery: a. Collect the upper organic phase. b. Remove the solvents (hexane and isopropanol) using a rotary evaporator or distillation to yield the purified sorbitan monolaurate. c. Analyze the recovered product by gas chromatography to confirm the reduction in polyol content compared to the unwashed starting material.

References

- 1. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 2. Sorbitan Laurate (Explained + Products) [incidecoder.com]

- 3. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 4. CN1250683A - Process for synthesizing span 20 or anhydrous sorbitol monolaurate as surfactant - Google Patents [patents.google.com]

- 5. iiis.org [iiis.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

- 9. CA2305197A1 - Process for removing polysorbitols from sorbitan esters - Google Patents [patents.google.com]

- 10. fao.org [fao.org]

A Comprehensive Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Span 20

For researchers, scientists, and professionals in drug development, a precise understanding of excipient properties is paramount. This guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Span 20 (Sorbitan Monolaurate), a widely used non-ionic surfactant.

Understanding the HLB Value of Span 20

Span 20, the trade name for sorbitan (B8754009) monolaurate, is a lipophilic surfactant employed as a water-in-oil (W/O) emulsifier and stabilizer in a variety of pharmaceutical and cosmetic formulations.[1][2][3] Its effectiveness in these applications is largely dictated by its HLB value. The established HLB value for Span 20 is 8.6.[1][4][5][6][7] This value places it in the category of surfactants that are more soluble in oil than in water, making it ideal for the creation of W/O emulsions.[2]

Quantitative Data Summary

For clarity and comparative ease, the key quantitative value for Span 20 is presented in the table below.

| Parameter | Value |

| Hydrophilic-Lipophilic Balance (HLB) | 8.6 |

The HLB System: A Conceptual Overview

The HLB system, developed by Griffin, provides a scale to characterize the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[2] The scale ranges from 0 to 20, with lower values indicating greater lipophilicity and higher values indicating greater hydrophilicity.

Experimental Determination of HLB Value

The HLB value of ester-based surfactants like Span 20 can be experimentally determined through methods involving saponification. This protocol outlines the key steps for such a determination.

Principle

For fatty acid esters of polyhydric alcohols, the HLB value can be calculated using the saponification number (S) of the ester and the acid number (A) of the fatty acid. The formula is as follows:

HLB = 20 * (1 - S/A)

The saponification number is the milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the fat or oil. The acid number is the milligrams of KOH required to neutralize the free fatty acids in one gram of the substance.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the HLB value of Span 20 using the saponification method.

Detailed Protocol

Materials:

-

Span 20 (Sorbitan Monolaurate)

-

Lauric Acid

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Phenolphthalein (B1677637) indicator

-

Reflux apparatus

-

Burette and titration equipment

-

Analytical balance

Procedure for Saponification Value (S):

-

Accurately weigh approximately 2 grams of Span 20 into a round-bottom flask.

-

Add 25 mL of 0.5 N alcoholic KOH solution.

-

Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 30 minutes.

-

Perform a blank titration simultaneously with 25 mL of the alcoholic KOH solution without the Span 20 sample.

-

After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH with standardized 0.5 N HCl until the pink color disappears.

-

Calculate the saponification value using the formula: S = [(Volume of HCl for blank - Volume of HCl for sample) * Normality of HCl * 56.1] / Weight of sample (g)

Procedure for Acid Value (A) of Lauric Acid:

-

Accurately weigh approximately 1 gram of lauric acid into a flask.

-

Add 50 mL of neutralized alcohol (ethanol) and warm to dissolve.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with a standardized 0.1 N KOH solution until a faint pink color persists.

-

Calculate the acid value using the formula: A = [Volume of KOH * Normality of KOH * 56.1] / Weight of sample (g)

Calculation of HLB Value:

Utilize the determined saponification value (S) of Span 20 and the acid value (A) of lauric acid in the following equation to calculate the HLB value of Span 20:

HLB = 20 * (1 - S/A)

This in-depth guide provides the foundational knowledge and experimental framework for understanding and verifying the HLB value of Span 20, a critical parameter for formulation scientists and researchers in the pharmaceutical and related industries.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. spcop.in [spcop.in]

- 3. labinsights.nl [labinsights.nl]

- 4. pharmajournal.net [pharmajournal.net]

- 5. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

Navigating the Elusive Critical Micelle Concentration of Sorbitan Monododecanoate (Span 20): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) monododecanoate, commercially known as Span 20, is a non-ionic surfactant widely employed as an emulsifier and stabilizer in various pharmaceutical and research applications.[1][2][3] Its amphiphilic nature, comprising a hydrophilic sorbitan head and a hydrophobic dodecanoate (B1226587) (lauryl) tail, allows it to reduce interfacial tension between immiscible phases.[3] A key parameter characterizing the self-assembly of surfactants is the critical micelle concentration (CMC), the concentration at which surfactant molecules spontaneously form micelles in a solution.[4][5] However, determining the CMC of Span 20 in aqueous solutions presents a significant challenge due to its low water solubility and low Hydrophile-Lipophile Balance (HLB) of 8.6.[2][6] This guide provides an in-depth exploration of the complexities associated with the CMC of Span 20, outlines relevant experimental protocols for its characterization, and discusses its application in drug delivery.

The Challenge of Determining the CMC of Span 20 in Water

Conventional methods for determining the CMC of water-soluble surfactants often prove inadequate for highly hydrophobic molecules like Span 20. Due to its limited aqueous solubility, Span 20 may not reach a concentration sufficient to form micelles in the bulk water phase before phase separation occurs.[6] Consequently, a true CMC in pure water is often not reported for Span 20. Instead, the concept of an "apparent CMC" at an oil-water interface is more relevant and provides valuable insight into its surface activity in multiphase systems like emulsions.

Quantitative Data on the Apparent CMC of Sorbitan Esters

While data for Span 20 is limited, studies on other sorbitan esters in non-aqueous solvents or at interfaces provide a framework for understanding its behavior. For instance, the critical micelle concentrations of sorbitan monopalmitate and sorbitan monooleate have been determined in non-aqueous solvents like benzene (B151609) and carbon tetrachloride.[7] The "apparent CMC" at an oil-water interface for several Span surfactants has also been a subject of investigation, highlighting the influence of the oil phase and temperature on their interfacial aggregation.[8]

Table 1: Apparent Critical Micelle Concentration of Sorbitan Esters in Various Systems

| Surfactant | Solvent/Interface | Temperature (°C) | Apparent CMC (mM) | Reference |

| Sorbitan Monopalmitate | Benzene | 25 | Not Specified | [7] |

| Sorbitan Monooleate | Benzene | 25 | Not Specified | [7] |

| Sorbitan Monooleate | Carbon Tetrachloride | 25 | Not Specified | [7] |

| Sorbitan Monododecanoate (Span 20) | Oil-Water Interface | Not Specified | Not Specified | [8] |

Experimental Protocols for Characterizing the Interfacial Behavior of Span 20

Given the challenges with aqueous solutions, methods focusing on interfacial properties are most appropriate for characterizing the self-assembly of Span 20.

Surface Tensiometry (Interfacial Tension)

This is a primary method for determining the apparent CMC of poorly water-soluble surfactants at an oil-water interface. The principle involves measuring the interfacial tension between an aqueous phase and an oil phase containing varying concentrations of the surfactant.

Detailed Methodology:

-

Preparation of Solutions: A series of solutions of Span 20 in a relevant oil (e.g., mineral oil, isopropyl myristate) are prepared at various concentrations. The aqueous phase is typically purified water or a buffer solution.

-

Measurement of Interfacial Tension: An interfacial tensiometer, using methods like the Du Noüy ring or the Wilhelmy plate, is employed. The instrument measures the force required to detach the ring or plate from the interface.

-

Data Analysis: The interfacial tension (γ) is plotted against the logarithm of the surfactant concentration (log C). Initially, the interfacial tension decreases significantly with increasing surfactant concentration.

-

Determination of Apparent CMC: The point at which the interfacial tension plateaus, indicating saturation of the interface with surfactant molecules, is taken as the apparent CMC. This is typically determined from the intersection of the two linear portions of the plot.[9][10]

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive method to probe the microenvironment of surfactant aggregates. A hydrophobic fluorescent probe (e.g., pyrene) is used, which preferentially partitions into the hydrophobic core of micelles.

Detailed Methodology:

-

Probe and Surfactant Preparation: A stock solution of a fluorescent probe like pyrene (B120774) in a suitable solvent is prepared. A series of aqueous dispersions of Span 20 are also prepared.

-

Sample Preparation: A small, constant amount of the pyrene stock solution is added to each Span 20 dispersion. The samples are allowed to equilibrate.

-

Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the probe's microenvironment.[11][12]

-

Data Analysis: The I1/I3 ratio is plotted against the concentration of Span 20. A significant decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core.

-

CMC Determination: The concentration at which a sharp change in the slope of the plot occurs is taken as the CMC.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. crodapharma.com [crodapharma.com]

- 3. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 4. justagriculture.in [justagriculture.in]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

Sorbitan Laurate: A Technical Guide to its Solubility in Organic Solvents for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) laurate, a nonionic surfactant also known as Span® 20, is a key excipient in the pharmaceutical industry.[1] Derived from the esterification of sorbitol with lauric acid, it is valued for its emulsifying, stabilizing, and solubilizing properties.[2][3] Its performance in various formulations is critically dependent on its solubility in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of sorbitan laurate in common organic solvents, details experimental protocols for solubility determination, and illustrates its application in a drug delivery system workflow.

Data Presentation: Solubility of Sorbitan Laurate

Despite its widespread use, precise quantitative solubility data for sorbitan laurate in organic solvents is not extensively available in publicly accessible literature. The information is often qualitative, describing the substance as "soluble" or "miscible." The following table summarizes the available qualitative solubility information for sorbitan laurate in various organic solvents. It is important to note that solubility can be influenced by the specific grade and purity of both the sorbitan laurate and the solvent, as well as temperature and the presence of other solutes.

| Organic Solvent | Qualitative Solubility | Source(s) |

| Alcohols | ||

| Ethanol | Miscible / Soluble | [4][5][6] |

| Methanol | Soluble | [4][5][7] |

| Isopropanol | Soluble | [8][9] |

| 2-Ethoxyethanol | Soluble | [4][5][7] |

| Esters | ||

| Ethyl Acetate | Soluble / Slightly Soluble | [8][10] |

| Ethers | ||

| Diethyl Ether | Soluble | [8][10] |

| Halogenated Hydrocarbons | ||

| Chloroform | Soluble | |

| Carbon Tetrachloride | Soluble | [8][10] |

| Aromatic Hydrocarbons | ||

| Toluene | Soluble | [8][10] |

| Aliphatic Hydrocarbons | ||

| Petroleum Ether | Soluble | [8][10] |

| Oils | ||

| Mineral Oil | Soluble | [8] |

| Cottonseed Oil | Soluble | [8] |

| Other | ||

| Aniline | Soluble | [8][10] |

| Aqueous Solvents | ||

| Water | Practically Insoluble / Dispersible | [4][5][6] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a viscous liquid like sorbitan laurate in organic solvents requires a systematic approach to ensure accurate and reproducible results. The following is a generalized experimental protocol based on established methods such as the shake-flask method, which can be adapted for this purpose.

Objective:

To determine the equilibrium solubility of sorbitan laurate in a selected organic solvent at a specified temperature.

Materials:

-

Sorbitan Laurate (of known purity and grade)

-

Selected Organic Solvent (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is pure and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of sorbitan laurate into a series of glass vials or flasks. The excess is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a precise volume of the organic solvent to each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved sorbitan laurate to settle. For viscous solutions, centrifugation at a controlled temperature may be necessary to achieve a clear separation of the saturated solution from the excess solute.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved micro-particles, filter the aliquot through a chemically compatible syringe filter into a clean vial.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of sorbitan laurate in the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility of sorbitan laurate in the organic solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/mL, or % w/w.

-

Replicates: Perform the experiment in triplicate to ensure the precision and reliability of the results.

Visualization of a Relevant Workflow

Sorbitan laurate is a critical component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), which are designed to enhance the oral bioavailability of poorly water-soluble drugs.[11][12] The following diagram illustrates a typical workflow for the formulation of a SEDDS incorporating sorbitan laurate.

This workflow outlines the systematic process of developing a SEDDS formulation. It begins with the crucial step of screening for suitable excipients, including determining the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants like sorbitan laurate, and co-solvents. Based on this screening, a ternary phase diagram is constructed to identify the optimal ratios of the components that will lead to spontaneous emulsification upon dilution in aqueous media. The drug is then incorporated into the optimized formulation, which is subsequently characterized for its physical and chemical properties, including emulsification time, droplet size, stability, and in vitro drug release profile. The final step involves the encapsulation of the optimized liquid SEDDS into a suitable dosage form, such as a soft gelatin capsule, for oral administration.

References

- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 2. SORBITAN MONOLAURATE - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. Span 20 | 1338-39-2 [chemicalbook.com]

- 5. Span 20 CAS#: 1338-39-2 [m.chemicalbook.com]

- 6. Sorbitan Monolaurate, Sorbitan Laurate BP Ph Eur USP NF Manufacturers [anmol.org]

- 7. chemwhat.com [chemwhat.com]

- 8. Span-20 [chembk.com]

- 9. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 10. sorbitan monolaurate [chembk.com]

- 11. research.monash.edu [research.monash.edu]

- 12. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]

The Core Mechanism of Span 20: A Technical Guide for Nonionic Surfactant Applications

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Span 20 (Sorbitan Monolaurate), a widely used nonionic surfactant in the pharmaceutical, cosmetic, and research sectors. Tailored for researchers, scientists, and drug development professionals, this document elucidates the physicochemical principles governing its function, presents key quantitative data, and offers detailed experimental protocols for its characterization and application.

Executive Summary

Span 20, a biodegradable surfactant derived from sorbitol and lauric acid, functions primarily as a water-in-oil (W/O) emulsifier and a stabilizer in various formulations. Its mechanism of action is rooted in its amphiphilic molecular structure, which allows it to partition at the oil-water interface, reduce interfacial tension, and form stable emulsions. This guide explores the molecular dynamics of Span 20 at interfaces, its role in the formation of vesicular systems like niosomes for drug delivery, and its function as a penetration enhancer in transdermal formulations.

Physicochemical Properties and Mechanism of Action

Span 20 is the monoester of lauric acid and hexitol (B1215160) anhydrides derived from sorbitol. Its structure comprises a hydrophilic sorbitan (B8754009) head group and a lipophilic lauric acid tail. This dual nature is the foundation of its surface-active properties.

Emulsification and Interfacial Tension Reduction

The primary mechanism of Span 20 as a surfactant is the reduction of interfacial tension between immiscible liquids, such as oil and water. When introduced into a biphasic system, Span 20 molecules spontaneously migrate to the interface. The hydrophilic sorbitan head orients towards the aqueous phase, while the lipophilic lauryl tail extends into the oil phase. This molecular arrangement disrupts the cohesive forces between water and oil molecules, lowering the energy required to create new interfacial area and facilitating the formation of a stable emulsion. With a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, Span 20 is particularly effective at stabilizing water-in-oil (W/O) emulsions.[1][2]

Formation of Vesicular Systems: Niosomes

In aqueous media, under specific conditions and often in the presence of cholesterol as a stabilizing agent, Span 20 can self-assemble into bilayered vesicles known as niosomes. These structures are analogous to liposomes and can encapsulate both hydrophilic and lipophilic therapeutic agents. The formation is driven by the hydrophobic effect, where the lauryl chains minimize their contact with water by forming a closed bilayer, with the hydrophilic sorbitan heads facing the aqueous environment both inside and outside the vesicle.

Transdermal Drug Delivery Enhancement

Span 20 can act as a penetration enhancer in transdermal drug delivery systems. The proposed mechanisms include the fluidization of the stratum corneum lipids, which increases their permeability. The surfactant molecules insert themselves into the lipid bilayers of the skin, disrupting the highly ordered structure and creating pathways for drug molecules to permeate more easily.

Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties of Span 20, which are critical for formulation development and modeling.

| Property | Value | Reference |

| Chemical Name | Sorbitan monolaurate | [1] |

| CAS Number | 1338-39-2 | [1] |

| Molecular Formula | C18H34O6 | [1] |

| Molecular Weight | ~346.46 g/mol | [1] |

| HLB Value | 8.6 | [1][2] |

| Appearance | Amber to brown oily liquid | [1] |

| Solubility | Slightly soluble in isopropanol, mineral oil; dispersible in water. | [1] |

| Critical Micelle Concentration (CMC) | 600.23 μmol/L (in MCT-oil at oil-water interface) | |

| Saponification Value | 158-170 mgKOH/g | [1] |

| Hydroxyl Value | 330-358 mgKOH/g | [1] |

| Acid Value | ≤ 8.0 mgKOH/g | [1] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Interfacial Tension Measurement

This protocol describes the determination of the CMC of Span 20 at an oil-water interface using the Du Noüy ring method.

Materials and Equipment:

-

Tensiometer with a Du Noüy platinum ring

-

Glass vessel

-

Micropipettes

-

Span 20

-

Medium-chain triglyceride (MCT) oil (or other suitable oil phase)

-

Deionized water

-

Analytical balance

Procedure:

-

Cleaning: Thoroughly clean the platinum ring with a suitable solvent (e.g., acetone, ethanol) and then flame it to red heat to remove any organic residues. Clean the glass vessel meticulously.

-

Solution Preparation: Prepare a stock solution of Span 20 in the chosen oil phase at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions of the Span 20 stock solution in the oil phase.

-

Measurement Setup: Add deionized water to the glass vessel. Place the vessel on the tensiometer platform.

-

Interfacial Tension Measurement:

-

Carefully lower the platinum ring until it passes through the air-water interface and is submerged in the water.

-

Slowly and carefully add a layer of the most dilute Span 20/oil solution on top of the water, ensuring minimal disturbance to the interface.

-

Raise the tensiometer arm, pulling the ring upwards through the interface. Record the force required to detach the ring from the interface. This force is used to calculate the interfacial tension.

-

-

Repeat for all concentrations: Repeat step 5 for each of the prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis: Plot the interfacial tension (γ) as a function of the logarithm of the Span 20 concentration. The plot will show a sharp break; the concentration at this inflection point is the CMC.

Preparation of Niosomes by Thin-Film Hydration Method

This protocol details the preparation of Span 20-based niosomes.

Materials and Equipment:

-

Span 20

-

Cholesterol

-

Chloroform and Methanol (or other suitable volatile organic solvent mixture)

-

Phosphate-buffered saline (PBS) or other aqueous phase

-

Rotary evaporator

-

Round-bottom flask

-

Water bath sonicator or probe sonicator

-

Vortex mixer

Procedure:

-

Dissolution: Accurately weigh Span 20 and cholesterol (a common molar ratio is 1:1) and dissolve them in a sufficient volume of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the glass transition temperature of the surfactant (e.g., 60°C). A thin, dry lipid film should form on the inner wall of the flask.

-

Hydration: Add the aqueous phase (e.g., PBS), pre-heated to the same temperature as used for film formation, to the flask. This step should be done gently to hydrate (B1144303) the lipid film.

-

Vesicle Formation: Agitate the flask, either by hand or using a vortex mixer, until the lipid film is fully dispersed and a milky suspension of multilamellar vesicles is formed.

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the niosomal suspension can be sonicated using a bath or probe sonicator.

Assessment of Emulsion Stability

This protocol provides a method for evaluating the stability of a W/O emulsion prepared with Span 20.

Materials and Equipment:

-

Prepared W/O emulsion

-

Graduated centrifuge tubes

-

Laboratory centrifuge

-

Microscope with a calibrated graticule

Procedure:

-

Sample Preparation: Place a known volume of the freshly prepared emulsion into a graduated centrifuge tube.

-

Accelerated Stability (Centrifugation):

-

Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

-

After centrifugation, observe the sample for any signs of phase separation (creaming or coalescence).

-

Measure the volume of the separated aqueous phase, if any.

-

Calculate the Creaming Index (CI) as: CI (%) = (Volume of cream / Total volume of emulsion) x 100.

-

-

Microscopic Examination:

-

Place a small drop of the emulsion on a microscope slide.

-

Observe the droplet size and distribution.

-

Repeat this observation at various time points (e.g., 0, 24, 48 hours) for samples stored under different conditions (e.g., room temperature, 40°C) to monitor for changes in droplet size, which can indicate coalescence.

-

Conclusion

Span 20's efficacy as a nonionic surfactant is a direct consequence of its amphiphilic nature, enabling it to modulate the interface between immiscible phases. This fundamental mechanism underpins its wide-ranging applications, from stabilizing emulsions to forming sophisticated drug delivery vesicles and enhancing transdermal drug permeation. The quantitative data and experimental protocols provided in this guide offer a robust framework for the rational design and characterization of Span 20-based formulations in a research and development setting.

References

An In-depth Technical Guide to the Physical State and Appearance of Sorbitan Monododecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monododecanoate, also known by its common names Sorbitan laurate and the trade name Span® 20, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its efficacy as an emulsifier, stabilizer, and wetting agent is intrinsically linked to its physicochemical properties.[4] This technical guide provides a comprehensive overview of the physical state and appearance of this compound, supported by quantitative data, detailed experimental protocols, and a logical workflow for its characterization. This information is critical for formulation development, quality control, and regulatory compliance.

Physical State and Appearance

At ambient temperatures, this compound typically exists as a viscous, oily liquid.[5][6][7] However, depending on the temperature and specific formulation, it can also present as a waxy solid.[1][8][9] The substance is generally described as having a pale yellow to amber or brownish-yellow hue.[2][3][5][8][] It possesses a faint, characteristic fatty or caramel-like odor.[2][7][8]

Quantitative Physical and Chemical Properties

A summary of the key quantitative properties of this compound is presented in the tables below. These parameters are crucial for predicting its behavior in various formulations and for establishing quality control specifications.

Table 1: General Physical Properties

| Property | Value | Temperature (°C) |

| Physical State | Viscous Liquid / Waxy Solid | 20 - 25 |

| Color | Pale Yellow to Amber/Brownish-Yellow | - |

| Odor | Faint, Characteristic Fatty Odor | - |

Table 2: Quantitative Specifications

| Parameter | Value | Unit |

| Density | 1.032 - 1.058 | g/cm³ at 25°C |

| Refractive Index | ~1.474 | n20/D |

| Boiling Point | ~516.1 | °C at 760 mmHg |

| Flash Point | >110 | °C |

| Hydroxyl Value | 330 - 360 | mg KOH/g |

| Saponification Value | 158 - 170 | mg KOH/g |

| Acid Value | Max 7.0 - 8.0 | mg KOH/g |

| Water Content | ≤ 1.5 | % |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble to sparingly soluble (can be dispersed in hot water) |

| Ethanol | Soluble/Miscible |

| Methanol | Soluble |

| Mineral Oil | Soluble |

| Cottonseed Oil | Soluble |

| Ethyl Acetate | Slightly Soluble |

| Toluene | Soluble |

Experimental Protocols

The determination of the physical and chemical properties of this compound is governed by standardized experimental protocols. Below are summaries of the methodologies for key analyses.

Visual Inspection for Physical State, Color, and Clarity

The physical state, color, and clarity are determined through visual inspection under controlled conditions, often following pharmacopeial guidelines such as those from the USP and European Pharmacopoeia.

-

Principle: A sample of the substance is observed against black and white backgrounds under standardized lighting conditions to assess its physical form (liquid, solid), color, and the presence of any particulate matter.[11][12]

-

Apparatus: Standardized viewing station with controlled illumination (e.g., 2000-3750 lux), transparent sample containers.

-

Procedure Summary:

-

Place the sample in a clear, colorless, transparent container.

-

Gently swirl or invert the container to ensure homogeneity, unless the sample is sensitive to shear stress.[11]

-

Visually inspect the sample against a white background to determine its color. The color can be compared to standardized colorimetric solutions (e.g., European Pharmacopoeia reference solutions) for a more quantitative assessment.[13][14]

-

Inspect the sample against a black background to assess for clarity and the presence of any undissolved matter or particulates.[7][15]

-

The physical state (e.g., viscous liquid, waxy solid) is recorded at a specified temperature.

-

Determination of Density for Viscous Liquids

Due to the viscous nature of this compound, standard density determination methods may need to be adapted to account for potential entrapped air.

-

Principle: The density is determined by measuring the mass of a known volume of the liquid. For viscous materials, a pycnometer or a digital density meter is often used. A diluent of known density can be used to free entrapped air.[5][9]

-

Apparatus: Pycnometer, analytical balance, digital density meter, temperature-controlled water bath.

-

Procedure Summary (Pycnometer Method):

-

Clean and dry a pycnometer of known volume and determine its mass.

-

Fill the pycnometer with the sample, taking care to avoid air bubbles. A gentle warming of the sample can reduce viscosity and facilitate filling.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the sample to the desired temperature (e.g., 25°C).

-

Adjust the volume to the calibration mark, clean the outside of the pycnometer, and weigh it.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a fundamental physical property that is indicative of a substance's purity and composition.

-

Principle: This method measures the extent to which light is refracted when it passes through the substance. A digital refractometer measures the critical angle of total internal reflection of light at the interface between a prism and the sample.[16][17]

-

Apparatus: Abbe refractometer or a digital refractometer with a temperature-controlled prism.

-

Procedure Summary:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a small amount of the liquid sample to the surface of the prism.

-

Allow the sample to equilibrate to the measurement temperature (e.g., 20°C).

-

The instrument measures and displays the refractive index, typically at the sodium D-line wavelength (589.3 nm).[17]

-

Melting Point/Melting Range Determination

For solid forms of this compound, the melting point is a key indicator of purity.

-

Principle: The melting range is the temperature range over which the substance transitions from a solid to a liquid. This is typically determined by heating a small, packed sample in a capillary tube and observing the temperatures at which melting begins and is complete.[2][8]

-

Apparatus: Capillary melting point apparatus, capillary tubes.

-

Procedure Summary (Capillary Method as per USP <741>):

-

A small amount of the finely powdered solid sample is packed into a capillary tube.[3]

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1°C/minute) near the expected melting point.[3]

-

The temperature at which the substance begins to collapse or form a liquid (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[3]

-

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a non-ionic surfactant like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. thinksrs.com [thinksrs.com]

- 4. phmethods.net [phmethods.net]

- 5. Density Determination | GARDCO [gardco.com]

- 6. cdn.ncwm.com [cdn.ncwm.com]

- 7. Appearance of Solution | Pharmaguideline [pharmaguideline.com]

- 8. infinitalab.com [infinitalab.com]

- 9. azom.com [azom.com]

- 11. Regulatory Expectations for USP 790 Visual Inspection at Compounding Pharmacies & 503Bs — Restore Health Consulting [restorehealthconsulting.com]

- 12. caiready.com [caiready.com]

- 13. drugfuture.com [drugfuture.com]

- 14. digicollections.net [digicollections.net]

- 15. uspbpep.com [uspbpep.com]

- 16. Refractometry - Hanna Instruments South Africa [hanna.co.za]

- 17. mt.com [mt.com]

Sorbitan Laurate (CAS No. 1338-39-2): A Comprehensive Technical Guide for Researchers and Formulation Scientists

An In-depth Examination of the Physicochemical Properties, Applications, and Safety Profile of a Widely Used Non-ionic Surfactant.

Sorbitan (B8754009) laurate, identified by the CAS number 1338-39-2, is a non-ionic surfactant extensively utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is a mixture of partial esters derived from the fatty acid, lauric acid, and polyols obtained from sorbitol.[3] This technical guide provides a detailed overview of Sorbitan laurate's technical data sheet, encompassing its physicochemical properties, experimental protocols for its application and analysis, and a summary of its safety and toxicity profile.

Physicochemical and Technical Specifications

Sorbitan laurate is a versatile emulsifier and stabilizer, valued for its ability to facilitate the mixing of water and oil.[1][2] Its properties can vary slightly depending on the grade and manufacturer, but typical specifications are summarized below.

General Properties

| Property | Value | References |

| Synonyms | Sorbitan monolaurate, Span® 20 | [4] |

| Appearance | Viscous, oily yellow to amber liquid | [3] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3][4] |

Chemical and Physical Data

| Parameter | Value | References |

| Molecular Formula | C18H34O6 | [4] |

| Molecular Weight | 346.46 g/mol | [5] |

| Density | Approximately 1.032 g/cm³ at 25°C | [6] |

| Flash Point | > 110°C | [3][6] |

| Refractive Index | Approximately 1.474 at 20°C | [6] |

| Acid Value | ≤ 7.5 mg KOH/g | [3] |

| Saponification Value | 158 - 170 mg KOH/g | [3] |

| Hydroxyl Value | 330 - 358 | [3] |

| Water Content | ≤ 1.5% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the effective application and analysis of Sorbitan laurate in research and development. This section outlines key experimental protocols.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a stable oil-in-water emulsion using Sorbitan laurate.

Materials:

-

Sorbitan laurate (emulsifier)

-

Oil phase (e.g., mineral oil, vegetable oil)

-

Aqueous phase (e.g., purified water)

-

High-shear homogenizer

-

Heating and stirring equipment

Procedure:

-

Phase Preparation: Separately heat the oil phase and the aqueous phase to 65-95°C.[2] Dissolve the Sorbitan laurate in the oil phase.

-

Emulsification: While maintaining the temperature, slowly add the aqueous phase to the oil phase with continuous high-shear homogenization (10,000–28,000 rpm).[2]

-

Homogenization: Continue homogenization for 2-5 minutes to ensure the formation of fine droplets.[2]

-

Cooling: Reduce the agitation speed (100–700 rpm) and allow the emulsion to cool naturally.[2]

-

Addition of other ingredients: Once the temperature is below 40°C, other ingredients like preservatives or active substances can be added.[2]

-

Final Mixing: Continue gentle stirring for 20-60 minutes until the emulsion is uniform.[2]

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of Sorbitan esters.

Instrumentation and Conditions:

-

HPLC System: With a UV or Charged Aerosol Detector (CAD).

-

Column: C18 reversed-phase column.[7]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or isopropanol.[8]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Detector Wavelength: Dependent on the specific chromophores present.

Procedure:

-

Standard Preparation: Prepare standard solutions of Sorbitan laurate of known concentrations in a suitable solvent.

-

Sample Preparation: Dissolve the sample containing Sorbitan laurate in the mobile phase or a compatible solvent.

-

Injection: Inject the prepared standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the Sorbitan laurate peaks in the sample chromatogram by comparing them with the standard chromatograms.

Safety and Toxicity Profile

Sorbitan laurate is generally considered to have a low order of acute toxicity.[9]

Acute Toxicity

| Test | Species | Route | Result | References |

| LD50 | Rat | Oral | > 2.9 g/kg | [1] |

Irritation and Sensitization

-

Skin Irritation: In animal studies, Sorbitan laurate is generally found to be a minimal to mild skin irritant.[10]

-

Eye Irritation: It is not considered to be an ocular irritant.[10]

-

Sensitization: Sorbitan laurate did not show evidence of causing delayed dermal contact sensitization in guinea pig studies.[10]

Visualizations

To further elucidate the experimental and logical processes involving Sorbitan laurate, the following diagrams are provided.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]

- 3. Safety Assessment of Ingredients as Used in Cosmetics — Auditive [auditive.io]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]

- 9. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Span 20: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, physicochemical properties, and applications of Span 20, a nonionic surfactant pivotal in pharmaceutical and research settings.

Span 20, also known as Sorbitan (B8754009) Monolaurate, is a versatile non-ionic surfactant widely employed across various scientific disciplines, particularly in drug development and formulation.[1][2] Its utility stems from its excellent emulsifying, stabilizing, and solubilizing properties.[1][2][3] This guide provides a detailed overview of Span 20, focusing on its core molecular and physical attributes, and its application in experimental protocols.

Core Molecular and Physicochemical Properties

Span 20 is a biodegradable surfactant derived from the esterification of sorbitol, a sugar alcohol, with lauric acid, a natural fatty acid.[3] This composition makes it a biocompatible and safe excipient for a range of applications.[2][4]

Molecular Formula and Weight

The fundamental molecular details of Span 20 are summarized below.

| Property | Value | References |

| Chemical Formula | C₁₈H₃₄O₆ | [3][5][6][7][8] |

| Molecular Weight | 346.46 g/mol | [5][6][7] |

| Synonyms | Sorbitan Monolaurate, Sorbitan monododecanoate | [3] |

| CAS Number | 1338-39-2 | [5][8] |

Physicochemical Data

The physical and chemical properties of Span 20 are critical for its function as a surfactant and are detailed in the following table.

| Property | Value | References |

| Appearance | Yellow to amber-colored, oily liquid | [6][8] |

| Density | 1.032 g/mL at 25 °C | [5][6] |

| HLB (Hydrophile-Lipophile Balance) Value | 8.6 | [6][9] |

| Solubility | Practically insoluble but dispersible in water; miscible with alcohol. Soluble in mineral oil, 2-ethoxyethanol, ethanol, and methanol. | [3][5][6][8] |

| Acid Value | ≤ 10 | [6] |

| Saponification Value | 158 - 170 | [6] |

| Hydroxyl Value | 330 - 370 | [6] |

| Flash Point | >149 °C |

Applications in Research and Drug Development

Span 20's primary role is as a water-in-oil (W/O) emulsifier and a co-surfactant in oil-in-water (O/W) emulsions, often in combination with its ethoxylated derivative, Tween 20.[3][9] By adjusting the Span/Tween ratio, researchers can create emulsifying systems with a wide range of HLB values to stabilize various oils and waxes.[9]

Its applications include:

-

Topical Formulations: It is used in creams and lotions as an emulsifier and stabilizer.[5][9]

-

Oral Medications: It aids in the uniform distribution of active pharmaceutical ingredients in oral liquid and solid dosage forms.[1][9]

-

Drug Delivery Systems: Span 20 is a key component in the formation of niosomes and other nanocarriers for targeted drug delivery.[10] It has been used to enhance the solubility and oral bioavailability of poorly soluble drugs like itraconazole.[5]

-

Cancer Research: Recent studies have explored the use of Span 20 in formulating "spanlastics," which are nano-vesicles for delivering anti-cancer drugs like simvastatin, showing enhanced cytotoxicity against various cancer cell lines.[11]

Experimental Protocols and Methodologies

Span 20 is utilized in several experimental procedures, particularly in the creation of nanoemulsions and vesicular systems for drug delivery.

Preparation of Spanlastics via Ethanol Injection Method

This protocol describes the formulation of simvastatin-loaded spanlastics (SMV-SPNs) for enhanced anti-cancer activity.[11]

-

Preparation of Organic Phase: The drug (simvastatin) is dissolved in ethanol, which has been mixed with Span 20.

-

Sonication: The resulting lipid solution is sonicated for a specified period.

-

Injection: This organic solution is then injected into a heated aqueous phase that contains an edge activator, such as Tween 80.

-

Stirring: The mixture is continuously stirred on a magnetic stirrer (e.g., at 800-1600 rpm) at an elevated temperature (e.g., 70-80 °C) for approximately 30 minutes to allow for the formation of spanlastic vesicles.[12]

The following diagram illustrates the workflow for the preparation of Spanlastics.

Synthesis of Span 20

The industrial synthesis of Span 20 involves a two-step process, as outlined in patent literature.[13]

-

Dehydration: Sorbitol is first dehydrated under acidic conditions to form sorbitan (an anhydride).

-

Esterification: The resulting sorbitan is then esterified with lauric acid in the presence of an alkaline catalyst at a high temperature (180-260 °C) to produce Span 20.[13]

For higher purity, the product can undergo further refining steps such as decolorization with activated carbon and bleaching.[13]

The diagram below outlines the general synthesis pathway for Span 20.

References

- 1. sorbitan monolaurate span 20丨 span 20 emulsifier uses in food--Chemsino | Food Additives Manufacturer & Supplier [cnchemsino.com]

- 2. Sorbitan monolaurate 20, SP 20 | BIOpHORETICS [biophoretics.com]

- 3. Span 20 Adonis Drug Co [adonisdrug.com]

- 4. Span 20 | CAS#:1338-39-2 | Chemsrc [chemsrc.com]

- 5. Span 20 | 1338-39-2 [chemicalbook.com]

- 6. Span-20 [chembk.com]

- 7. Span(R) 20 | C18H34O6 | CID 16218599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SORBITAN MONOLAURATE NF (SPAN® 20) - PCCA [pccarx.com]

- 9. crodapharma.com [crodapharma.com]

- 10. Span 20: Significance and symbolism [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. CN1250683A - Process for synthesizing span 20 or anhydrous sorbitol monolaurate as surfactant - Google Patents [patents.google.com]

A Technical Guide to the Natural Sources and Derivatives of Sorbitan Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) esters, a class of non-ionic surfactants, are pivotal in a myriad of industrial applications, particularly within the pharmaceutical and food sectors, owing to their emulsifying, stabilizing, and solubilizing properties. Derived from naturally occurring raw materials, their biocompatibility and biodegradability make them a subject of continuous interest. This technical guide provides a comprehensive overview of the natural origins of sorbitan esters, detailing the extraction and purification of their precursors—sorbitol and fatty acids. It further elucidates the chemical and enzymatic synthesis methodologies for various sorbitan esters, supported by detailed experimental protocols. The guide also presents a thorough characterization of these esters, including their physicochemical properties and analytical techniques for their assessment. Finally, it explores their biological interactions, with a focus on their role as pharmaceutical excipients in drug delivery systems.

Introduction

Sorbitan esters are partial esters of sorbitol and its anhydrides (sorbitan and isosorbide) with fatty acids.[1] Their amphiphilic nature, arising from a hydrophilic sorbitan head and a lipophilic fatty acid tail, allows them to reduce interfacial tension between immiscible liquids, making them effective emulsifiers.[2][3] The fatty acids used in their synthesis are typically derived from vegetable oils, and sorbitol is a sugar alcohol found in various fruits and commercially produced from biomass.[4][5] This natural origin contributes to their favorable safety profile and widespread use in formulations intended for human use.[6][7]

This guide is designed to be an in-depth resource for professionals in research and drug development, providing the necessary technical details to understand and utilize sorbitan esters effectively.

Natural Sources and Extraction of Precursors

The synthesis of sorbitan esters relies on two primary naturally-derived components: sorbitol and fatty acids.

Sorbitol

Sorbitol, a hexahydric sugar alcohol, is naturally present in a variety of fruits such as apples, pears, peaches, and prunes.[6] For industrial-scale production, it is most commonly manufactured through the catalytic hydrogenation of glucose derived from starch-rich biomass like corn, potatoes, and wheat.[8][9]

Industrial Production of Sorbitol from Biomass:

The industrial production of sorbitol from starch-rich biomass typically involves the following key steps:[9][10][11]

-

Starch Hydrolysis: The starch is first extracted from the raw material (e.g., corn) through wet milling. This is followed by hydrolysis, either using acids or, more commonly, enzymes (alpha-amylase and glucoamylase), to break down the starch into glucose.[8]

-

Glucose Purification: The resulting glucose syrup is then purified to remove impurities that could interfere with the subsequent hydrogenation step. This purification process often involves filtration, activated carbon treatment for decolorization, and ion-exchange chromatography to remove mineral salts.[9]

-

Catalytic Hydrogenation: The purified glucose solution is hydrogenated in a high-pressure reactor in the presence of a catalyst, typically Raney nickel or a ruthenium-based catalyst.[9][12] The reaction is carried out at elevated temperatures (120-160°C) and pressures (30-80 bar).[9]

-

Sorbitol Purification: After the reaction, the catalyst is removed by filtration. The crude sorbitol solution is then further purified using activated carbon and ion-exchange resins to remove any remaining impurities and colored bodies.[9] The purified solution is concentrated via evaporation to produce a 70% sorbitol solution or can be crystallized to obtain powdered sorbitol.[10]

dot

Caption: Industrial production workflow of sorbitol from biomass.

Fatty Acids

The lipophilic portion of sorbitan esters is derived from fatty acids, which are predominantly sourced from the hydrolysis of triglycerides found in vegetable oils.[13] Common vegetable oils used for this purpose include coconut oil, palm oil, soybean oil, and sunflower oil.[13][14][15] The choice of oil determines the fatty acid composition of the final sorbitan ester and, consequently, its physicochemical properties.

Table 1: Typical Fatty Acid Composition of Common Vegetable Oils

| Vegetable Oil | Saturated Fatty Acids (%) | Monounsaturated Fatty Acids (%) | Polyunsaturated Fatty Acids (%) | Predominant Fatty Acids |

| Coconut Oil | 90-92 | 6-7 | 2 | Lauric (C12:0), Myristic (C14:0) |

| Palm Oil | 48-52 | 39-40 | 9-10 | Palmitic (C16:0), Oleic (C18:1) |

| Soybean Oil | 14-16 | 23-24 | 58-60 | Linoleic (C18:2), Oleic (C18:1) |

| Sunflower Oil | 10-11 | 20-21 | 68-69 | Linoleic (C18:2), Oleic (C18:1) |

| Canola Oil | 7-8 | 63-64 | 28-29 | Oleic (C18:1), Linoleic (C18:2) |

| Olive Oil | 14-15 | 74-75 | 10-11 | Oleic (C18:1) |

| (Data compiled from multiple sources)[13][14][15][16][17] |

Extraction and Purification of Fatty Acids from Vegetable Oils:

The liberation and purification of fatty acids from vegetable oils is a critical step and can be achieved through several methods:[1][18]

-

Hydrolysis: This is the primary method for cleaving the ester bonds in triglycerides to yield free fatty acids and glycerol.

-

Steam Hydrolysis (Colgate-Emery Process): This high-pressure, high-temperature (around 250°C and 50 bar) continuous process uses steam to hydrolyze the triglycerides.[18]

-

Base-Catalyzed Hydrolysis: Saponification using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) produces fatty acid salts (soaps) and glycerol. The free fatty acids are then liberated by acidification.[18]

-

Enzymatic Hydrolysis: Lipases are used as catalysts under milder conditions, offering higher specificity and potentially purer products.[17][18]

-

-

Purification: The crude fatty acid mixture is then purified to remove impurities and to isolate specific fatty acids if required.

-

Distillation: Fractional distillation is used to separate fatty acids based on their chain length and degree of unsaturation.[1]

-

Urea Complexation: This technique is employed to separate saturated from unsaturated fatty acids. Saturated fatty acids form crystalline inclusion complexes with urea, which can be removed by filtration.[19][20]

-

Low-Temperature Crystallization: Fatty acids are dissolved in a solvent and cooled to specific temperatures to induce the crystallization of certain fatty acids, allowing for their separation.[19]

-

Synthesis of Sorbitan Esters

Sorbitan esters are synthesized through the esterification of sorbitol with fatty acids. This process can be carried out chemically or enzymatically and typically involves a dehydration step where sorbitol is converted to its cyclic anhydrides, primarily sorbitan.[1][21]

dot

Caption: General two-step synthesis pathway for sorbitan esters.

Chemical Synthesis

Chemical synthesis is the most common industrial method for producing sorbitan esters. It can be performed as a one-step or a two-step process.[21]

-

One-Step Process: Sorbitol and fatty acids are reacted directly at high temperatures (220-260°C) in the presence of an acid or alkaline catalyst. This method results in the simultaneous dehydration of sorbitol and esterification.[21]

-

Two-Step Process: This method offers better control over the final product composition.

-

Dehydration of Sorbitol: Sorbitol is first dehydrated in the presence of an acid catalyst (e.g., phosphoric acid or p-toluenesulfonic acid) at elevated temperatures (around 180°C) to form a mixture of sorbitan and isosorbide.[21][22]

-

Esterification: The resulting sorbitan mixture is then esterified with the desired fatty acid at a higher temperature (220-240°C) using an alkaline catalyst such as sodium hydroxide.[22][23]

-

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative to chemical methods, proceeding under milder reaction conditions and with higher selectivity, which can lead to purer products with fewer byproducts.[24] The reaction is typically carried out in a solvent system that facilitates the removal of water to drive the equilibrium towards ester formation.[24]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of common sorbitan esters.

Synthesis of Sorbitan Monostearate (Two-Step Chemical Method)

This protocol is based on established laboratory and industrial practices.[21][22][23]

Step 1: Dehydration of Sorbitol to Sorbitan

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser connected to a vacuum source.

-

Procedure: a. Charge the flask with D-sorbitol (1 mole equivalent). b. Add an acid catalyst, such as 85% phosphoric acid (0.1-0.2% by weight of sorbitol). c. Heat the mixture to 180°C under atmospheric pressure with continuous stirring. d. Once the temperature is reached, apply a vacuum to facilitate the removal of water produced during the reaction. e. Maintain the reaction for approximately 2.5-3 hours. The reaction progress can be monitored by measuring the amount of water collected. f. Cool the resulting viscous liquid, which is a mixture of sorbitan and isosorbide.

Step 2: Esterification of Sorbitan with Stearic Acid

-

Apparatus: The same reaction setup as in Step 1, with the addition of a nitrogen inlet.

-

Procedure: a. To the sorbitan mixture from Step 1, add stearic acid (1 mole equivalent for the monoester). b. Add an alkaline catalyst, such as sodium hydroxide (0.1-0.2% by weight of the reactants). c. Purge the system with nitrogen and heat the mixture to 220-240°C with vigorous stirring. d. Maintain the reaction for 3-5 hours under a nitrogen blanket. The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. e. Once the desired acid value is reached (typically < 7), cool the reaction mixture. f. The product can be used as is or further purified by filtration to remove any solid impurities.

Synthesis of Sorbitan Monooleate (One-Step Chemical Method)

This protocol is adapted from published laboratory-scale synthesis procedures.[8][24]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Procedure: a. Charge the flask with sorbitol (1 mole equivalent), oleic acid (1-1.25 mole equivalent), and an acid catalyst like p-toluenesulfonic acid (2.5% by weight of sorbitol). b. Purge the system with nitrogen and heat the mixture to 180°C with continuous stirring. c. Maintain the reaction for approximately 7 hours, collecting the water of reaction in the Dean-Stark trap. d. Monitor the reaction by taking samples periodically and determining the acid value. e. Once the reaction is complete, cool the mixture. f. Neutralize the catalyst with a base (e.g., sodium bicarbonate solution), wash the product with hot water to remove unreacted sorbitol and other water-soluble impurities, and then dry under vacuum.

Synthesis of Sorbitan Monolaurate (Enzymatic Method)

This protocol is a generalized procedure based on enzymatic esterification principles.[24]

-

Apparatus: A jacketed glass reactor with a mechanical stirrer, a thermometer, and connected to a vacuum system.

-

Procedure: a. Prepare the sorbitan mixture as described in the two-step chemical synthesis protocol (Step 1). b. Add the sorbitan, lauric acid (1 mole equivalent), and an immobilized lipase (B570770) (e.g., Candida antarctica lipase B) to the reactor containing a suitable organic solvent (e.g., a mixture of tert-butanol (B103910) and n-hexane). c. Heat the mixture to a temperature optimal for the enzyme (typically 50-70°C) with constant stirring. d. Apply a vacuum to remove the water formed during the esterification, thereby shifting the reaction equilibrium towards product formation. e. Monitor the reaction progress by analyzing samples using HPLC or by measuring the consumption of lauric acid. f. Once the desired conversion is achieved, stop the reaction and remove the immobilized enzyme by filtration. g. Evaporate the solvent under reduced pressure to obtain the crude sorbitan monolaurate. h. The product can be further purified using column chromatography if a higher purity is required.

Characterization and Analysis

A comprehensive characterization of sorbitan esters is essential to ensure their quality and performance.

Table 2: Physicochemical Properties of Common Sorbitan Esters

| Sorbitan Ester | Common Name | CAS No. | Fatty Acid | HLB Value | Physical Form (at 25°C) |

| Sorbitan Monolaurate | Span 20 | 1338-39-2 | Lauric Acid | 8.6 | Amber viscous liquid |

| Sorbitan Monopalmitate | Span 40 | 26266-57-9 | Palmitic Acid | 6.7 | Cream-colored waxy solid |

| Sorbitan Monostearate | Span 60 | 1338-41-6 | Stearic Acid | 4.7 | Light cream to tan solid |

| Sorbitan Tristearate | Span 65 | 26658-19-5 | Stearic Acid | 2.1 | Cream-colored hard, waxy solid |

| Sorbitan Monooleate | Span 80 | 1338-43-8 | Oleic Acid | 4.3 | Amber viscous liquid |

| Sorbitan Trioleate | Span 85 | 26266-58-0 | Oleic Acid | 1.8 | Yellow to amber oily liquid |

| (Data compiled from multiple sources)[4][6][14] |

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of the different components in a sorbitan ester mixture (mono-, di-, and triesters). A reversed-phase C18 column is typically used with a gradient elution of a polar and a non-polar solvent (e.g., water and isopropanol (B130326) or acetonitrile).[25] Detection is commonly performed using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC):

GC is used to analyze the fatty acid composition of the sorbitan esters after saponification and methylation of the fatty acids.[23][26] It can also be used to analyze the polyol content after derivatization (e.g., silylation).[26]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a useful tool for the structural characterization of sorbitan esters.[27][28][29] Key characteristic peaks include:

-

A broad O-H stretching band around 3400 cm⁻¹ (from the hydroxyl groups of the sorbitan moiety).

-

C-H stretching bands around 2850-2950 cm⁻¹ (from the fatty acid chains).

-

A strong C=O stretching band around 1740 cm⁻¹ (from the ester linkage).

-

C-O stretching bands around 1100-1200 cm⁻¹ (from the ester and ether linkages).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the confirmation of the esterification and the identification of the different isomers present in the mixture.[23][27]

Biological Interactions and Applications in Drug Development

Sorbitan esters are widely used as excipients in pharmaceutical formulations, particularly in topical, oral, and parenteral preparations.[3][22][30] Their primary role is as emulsifiers, solubilizers, and wetting agents.[6]

Mechanism of Action in Drug Delivery:

The efficacy of sorbitan esters as drug delivery enhancers is primarily attributed to their interaction with biological membranes.[10][12] As surfactants, they can fluidize the lipid bilayer of cell membranes, thereby increasing their permeability to drug molecules. This mechanism is particularly relevant for enhancing the absorption of poorly soluble drugs across the gastrointestinal tract or the skin.

While sorbitan esters do not typically engage in specific signaling pathways in the classical sense of receptor-ligand interactions, their ability to modulate membrane properties can have downstream cellular effects. For instance, by altering membrane fluidity, they can influence the function of membrane-bound proteins, including transporters and channels, which can indirectly affect cellular signaling.

Toxicology and Safety:

Sorbitan esters are generally considered to be of low toxicity and are well-tolerated.[6][7] They are readily hydrolyzed in the body to sorbitol and the corresponding fatty acid, both of which are metabolized through normal physiological pathways. However, at high concentrations, some sorbitan esters have been shown to cause mild skin irritation or hemolytic effects, which should be considered during formulation development.[6]

Conclusion